5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a thiophene ring substituted with an ethyl group and a sulfonamide group, as well as a cyclohexyl ring attached to a pyrazole moiety.
Mechanism of Action
Target of Action
Pyrazoline derivatives have been reported to have a wide range of biological and pharmacological activities .
Mode of Action
It’s known that pyrazoline derivatives can interact with various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Pyrazoline derivatives have been reported to affect various biochemical pathways, including those involved in oxidative stress and inflammation .
Result of Action
Pyrazoline derivatives have been reported to have various biological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Introduction of various functional groups at different positions on the thiophene ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical studies. Its interactions with various biomolecules can provide insights into biological processes.
Medicine: In the medical field, this compound may have potential as a therapeutic agent. Its sulfonamide group, in particular, could be useful in the design of drugs targeting specific enzymes or receptors.
Industry: In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
5-ethyl-N-(4-aminophenyl)thiophene-2-sulfonamide
5-ethyl-N-(4-methoxyphenyl)thiophene-2-sulfonamide
5-ethyl-N-(4-hydroxyphenyl)thiophene-2-sulfonamide
Uniqueness: Compared to these similar compounds, 5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide stands out due to the presence of the pyrazole ring, which can impart different chemical and biological properties
Properties
IUPAC Name |
5-ethyl-N-(4-pyrazol-1-ylcyclohexyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-2-14-8-9-15(21-14)22(19,20)17-12-4-6-13(7-5-12)18-11-3-10-16-18/h3,8-13,17H,2,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJFOXLCGUXMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2CCC(CC2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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